2-(3-chlorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
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Overview
Description
2-(3-chlorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyridinyl group, and an oxadiazole ring fused to an isoquinolinone core. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline structure.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.
Attachment of the Chlorophenyl and Pyridinyl Groups: The chlorophenyl and pyridinyl groups can be attached through nucleophilic substitution reactions, where appropriate halogenated precursors react with nucleophiles to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chlorophenyl and pyridinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated precursors and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(3-chlorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-chlorophenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)quinolin-1(2H)-one: Similar structure but with a quinoline core instead of isoquinoline.
2-(3-chlorophenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzamide: Similar structure but with a benzamide core.
Uniqueness
The uniqueness of 2-(3-chlorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
2-(3-chlorophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClN4O2/c23-15-6-3-7-16(11-15)27-13-19(17-8-1-2-9-18(17)22(27)28)21-25-20(26-29-21)14-5-4-10-24-12-14/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDFEPIOAJIANQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC(=CC=C3)Cl)C4=NC(=NO4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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